molecular formula C40H46N2O2S2 B13131379 2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-

2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-

Cat. No.: B13131379
M. Wt: 650.9 g/mol
InChI Key: HUVFZKFGCYAVOZ-HEFFKOSUSA-N
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Description

2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes multiple indole and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indole and thienyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one: A simpler indole derivative with similar structural features but lacking the additional thienyl and ethylhexyl groups.

    Benzo[cd]indol-2(1H)-one: Another indole derivative with a different arrangement of functional groups and structural features.

Uniqueness

2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- is unique due to its complex structure, which includes multiple indole and thienyl groups. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C40H46N2O2S2

Molecular Weight

650.9 g/mol

IUPAC Name

(3E)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-thiophen-2-ylindol-3-ylidene]-6-thiophen-2-ylindol-2-one

InChI

InChI=1S/C40H46N2O2S2/c1-5-9-13-27(7-3)25-41-33-23-29(35-15-11-21-45-35)17-19-31(33)37(39(41)43)38-32-20-18-30(36-16-12-22-46-36)24-34(32)42(40(38)44)26-28(8-4)14-10-6-2/h11-12,15-24,27-28H,5-10,13-14,25-26H2,1-4H3/b38-37+

InChI Key

HUVFZKFGCYAVOZ-HEFFKOSUSA-N

Isomeric SMILES

CCCCC(CC)CN1C2=C(C=CC(=C2)C3=CC=CS3)/C(=C\4/C5=C(C=C(C=C5)C6=CC=CS6)N(C4=O)CC(CC)CCCC)/C1=O

Canonical SMILES

CCCCC(CC)CN1C2=C(C=CC(=C2)C3=CC=CS3)C(=C4C5=C(C=C(C=C5)C6=CC=CS6)N(C4=O)CC(CC)CCCC)C1=O

Origin of Product

United States

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